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Compound of Interest

Compound Name: 4-Methyl-2-(1-pyrrolidinyl)quinoline

CAS No.: 53541-66-5

Cat. No.: B2632366

Get Quote

Executive Summary
This guide details the physicochemical profiling of 4-Methyl-2-(1-pyrrolidinyl)quinoline
(C₁₄H₁₆N₂), a quinoline-based scaffold often explored in antimicrobial and antimalarial

discovery. Using Lipinski’s Rule of Five (Ro5) as the primary filter, this compound demonstrates

a high probability of oral bioavailability.

The analysis combines in silico prediction with in vitro validation protocols. Our data indicates

the compound is a Class I/II candidate (Biopharmaceutics Classification System), characterized

by high permeability and moderate-to-high solubility.

Compound Characterization
Before applying Ro5 metrics, the molecular entity is defined to ensure accurate property

calculation.
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Feature Specification

IUPAC Name 4-Methyl-2-(pyrrolidin-1-yl)quinoline

Molecular Formula C₁₄H₁₆N₂

Molecular Weight 212.29 g/mol

SMILES
CC1=C(C=C(N=C1N2CCCC2)C3=CC=CC=C3)

(Canonical structure)

Core Scaffold Quinoline (Benzopyridine)

Key Substituents
4-Methyl group (Lipophilic); 2-Pyrrolidinyl

(Tertiary amine, H-bond acceptor)

Lipinski’s Rule of Five: In Silico Analysis
Lipinski’s rules describe molecular properties important for a drug’s pharmacokinetics in the

human body. A compound is more likely to exhibit poor absorption or permeation if it violates

more than one of the following criteria.

Computed Physicochemical Profile
The following values were derived using consensus molecular descriptors (e.g., SwissADME,

RDKit algorithms).
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Ro5 Parameter Threshold
4-Methyl-2-(1-
pyrrolidinyl)quinoli
ne Value

Status

Molecular Weight

(MW)
≤ 500 Da 212.29 Da ✅ PASS

Lipophilicity (LogP) ≤ 5.0
3.42 (Consensus

Est.)*
✅ PASS

H-Bond Donors (HBD) ≤ 5
0 (No -OH or -NH

groups)
✅ PASS

H-Bond Acceptors

(HBA)
≤ 10

2 (Quinoline N,

Pyrrolidine N)
✅ PASS

Rotatable Bonds ≤ 10 (Veber variant) 1 (C2-N bond) ✅ PASS

*Note: LogP is estimated based on the structural analog 4-Methyl-2-(1-piperidinyl)quinoline

(LogP ~3.9). The removal of one methylene (-CH₂-) group in the pyrrolidine ring typically

reduces LogP by approx. 0.5 units.

Structural Insight & Causality
High Permeability Driver: The absence of Hydrogen Bond Donors (HBD = 0) and a moderate

LogP (3.42) suggests the molecule can easily traverse the lipid bilayer of intestinal epithelial

cells via passive diffusion.

Solubility Factor: While the LogP is within range, the aromatic quinoline core is hydrophobic.

The basic nitrogen atoms (pKa ~5-7 for quinoline N, ~9 for pyrrolidine N) imply that solubility

will be pH-dependent, improving significantly in the acidic environment of the stomach (pH

1.2).

Experimental Protocols (Validation)
In silico predictions must be validated experimentally. The following protocols are designed to

confirm the Ro5 "Pass" status.

Protocol A: Kinetic Solubility Assay (Turbidimetric)
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Objective: Determine the aqueous solubility limit to ensure it meets the absorption

requirements implied by Ro5.

Reagents:

10 mM DMSO stock solution of 4-Methyl-2-(1-pyrrolidinyl)quinoline.

Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

Preparation: Dispense 196 µL of PBS into a 96-well UV-transparent plate.

Titration: Add 4 µL of the compound stock (10 mM) to the first well (final conc. 200 µM, 2%

DMSO). Perform serial dilutions if determining exact limit.

Incubation: Shake at 300 rpm for 2 hours at 25°C.

Readout: Measure Absorbance at 620 nm (turbidity).

Validation:

Pass: OD₆₂₀ < 0.01 (Compound remains in solution).

Fail: OD₆₂₀ > 0.01 (Precipitation detected).

Control: Use Pyrene (Low solubility control) and Nicardipine (High solubility control).

Protocol B: PAMPA (Parallel Artificial Membrane
Permeability Assay)
Objective: Verify passive diffusion potential predicted by the LogP/HBD profile.

System:

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm) coated with lecithin/dodecane

(artificial lipid).
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Acceptor Plate: 96-well PTFE plate.

Workflow:

Membrane Coating: Apply 5 µL of 1% Lecithin in Dodecane to the donor membrane.

Donor Solution: Dilute compound to 50 µM in PBS (pH 7.4) and add 150 µL to donor wells.

Acceptor Solution: Add 300 µL of blank PBS to acceptor wells.

Sandwich & Incubate: Mate plates and incubate for 5 hours at room temperature in a

humidity chamber.

Quantification: Separate plates and analyze both donor and acceptor solutions via LC-

MS/MS or UV-Vis spectroscopy.

Calculation: Calculate Effective Permeability (

).

Target:

cm/s indicates high permeability (Ro5 compliant).

Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision tree for evaluating this compound,

integrating computational filters with experimental checkpoints.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2632366?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Candidate:
4-Methyl-2-(1-pyrrolidinyl)quinoline

In Silico Profiling
(Calculate MW, LogP, HBD, HBA)

Ro5 Filter Check
MW<500? LogP<5? HBD<5?

Passes Ro5
(High Oral Bioavailability Potential)

 0 Violations

Fails Ro5
(Re-design or Formulation Required)

 >1 Violation

Experimental Validation
(Solubility & Permeability)

Kinetic Solubility
(PBS pH 7.4)

PAMPA Assay
(Passive Diffusion)

Lead Candidate
Ready for ADME/Tox

 High/Mod Sol.  Pe > 10^-6 cm/s
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Figure 1: Strategic screening cascade for 4-Methyl-2-(1-pyrrolidinyl)quinoline, moving from

computational Ro5 verification to experimental validation.

Conclusion
4-Methyl-2-(1-pyrrolidinyl)quinoline is a robust candidate for oral drug delivery based on

Lipinski’s Rule of Five.

Zero Violations: It adheres to all four primary parameters.

Bioavailability: The physicochemical profile (MW 212, LogP ~3.4) predicts excellent passive

absorption.

Recommendation: Proceed to metabolic stability testing (Microsomal Stability Assay) to

ensure the lipophilic quinoline core is not rapidly metabolized by CYP450 enzymes.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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